

GSK1702934A: A Technical Guide for Investigating TRPC Channelopathies

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Compound of Interest

Compound Name: GSK1702934A

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **GSK1702934A**, a potent activator of Transient Receptor Potential Canonical (TRPC) 3 and 6 channels. This document details its mechanism of action, summarizes key quantitative data, and offers detailed experimental protocols for its application in studying TRPC-related channelopathies, including cardiac hypertrophy, focal segmental glomerulosclerosis (FSGS), and pulmonary arterial hypertension (PAH).

Introduction to GSK1702934A

GSK1702934A is a small molecule that selectively activates TRPC3 and TRPC6 channels, and to a lesser extent, TRPC7 channels.[1][2] It acts as a direct agonist, binding to an extracellular cavity formed by the pore helix and S6 transmembrane segment of the channel.[1][3] This direct activation mechanism bypasses the need for upstream phospholipase C (PLC) signaling, making it a valuable tool for isolating and studying the specific roles of these channels in various physiological and pathological processes.[4] Its selectivity for the TRPC3/6/7 subfamily over other TRP channels allows for targeted investigation of their functions.[4]

Quantitative Data

The following tables summarize the key quantitative parameters of **GSK1702934A**, providing a quick reference for its potency and selectivity.

Table 1: Potency of **GSK1702934A**

Channel	EC50 (nM)	Assay Type	Cell Line	Reference(s)
hTRPC3	80	Whole-cell patch clamp	HEK293	[4] [5]
hTRPC6	440	Whole-cell patch clamp	HEK293	[4] [5]
hTRPC6	pEC50 = 6.6	Calcium Imaging	HEK-TRPC6	[4]

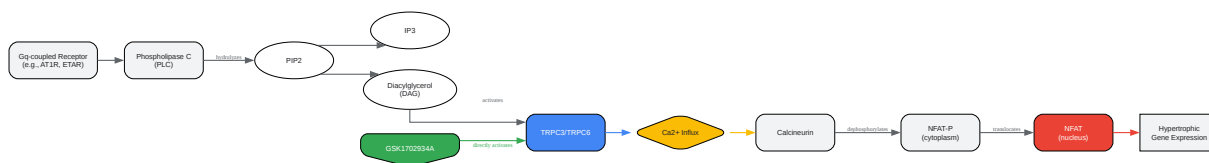
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. pEC50 is the negative logarithm of the EC50.

Table 2: Selectivity Profile of **GSK1702934A**

Channel/Receptor	Activity	Concentration	Reference(s)
TRPV4	No activity	<10 µmol/L	[4]
TRPA1	No activity	<10 µmol/L	[4]
M1, M4 Receptors	No activity	<10 µmol/L	[4]
CaV1.2	No activity	<10 µmol/L	[4]
hERG	No activity	<10 µmol/L	[4]
NaV1.5	No activity	<10 µmol/L	[4]
CXCR5	No activity	<10 µmol/L	[4]

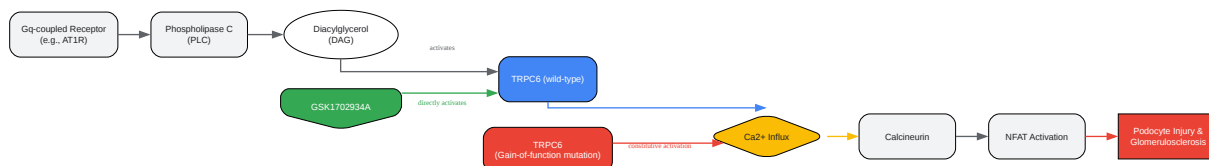
Signaling Pathways in TRPC Channelopathies

GSK1702934A is instrumental in dissecting the signaling cascades involved in various channelopathies. The following diagrams illustrate the key pathways.



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Figure 1: Signaling pathway in cardiac hypertrophy.



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Figure 2: TRPC6 signaling in Focal Segmental Glomerulosclerosis (FSGS).

Experimental Protocols

The following protocols provide detailed methodologies for utilizing **GSK1702934A** in key in vitro experiments.

Whole-Cell Patch Clamp Electrophysiology

This protocol is designed to measure TRPC3/6 currents in HEK293 cells expressing the channels of interest upon application of **GSK1702934A**.

Materials:

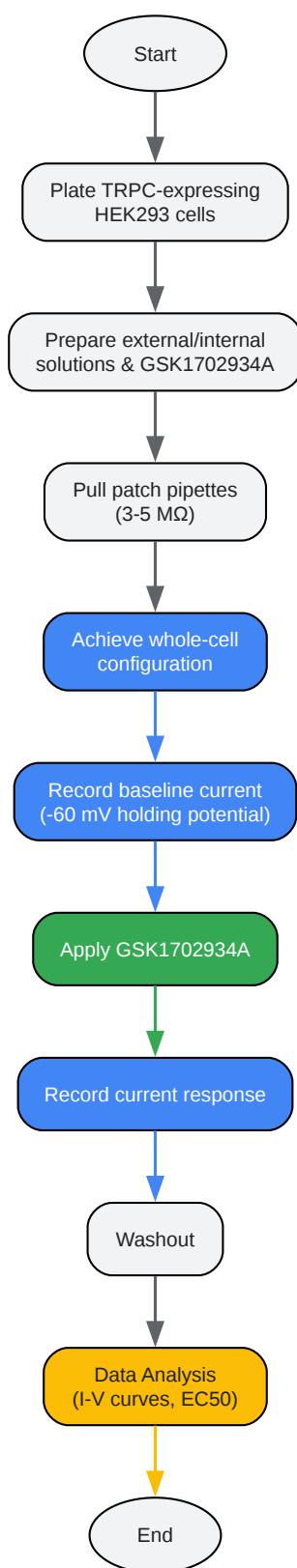
- HEK293 cells stably or transiently expressing human TRPC3 or TRPC6
- **GSK1702934A** (stock solution in DMSO)
- External (extracellular) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
- Internal (intracellular/pipette) solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP (pH 7.2 with CsOH)
- Patch clamp rig with amplifier, digitizer, and data acquisition software
- Borosilicate glass capillaries for pipette pulling

Procedure:

- Cell Preparation: Plate HEK293 cells expressing the target TRPC channel onto glass coverslips 24-48 hours before the experiment.
- Solution Preparation: Prepare and filter external and internal solutions. Prepare a working solution of **GSK1702934A** in the external solution at the desired final concentration (e.g., 1 μ M). Ensure the final DMSO concentration is $\leq 0.1\%$.
- Pipette Pulling: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 M Ω when filled with the internal solution.
- Recording: a. Transfer a coverslip with cells to the recording chamber and perfuse with the external solution. b. Approach a single, healthy-looking cell with the patch pipette and form a giga-ohm seal. c. Rupture the cell membrane to achieve the whole-cell configuration. d. Clamp the cell at a holding potential of -60 mV. e. Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 500 ms) every 10 seconds to elicit currents. f. Record a stable

baseline current for 2-3 minutes. g. Perfuse the cell with the external solution containing **GSK1702934A**. h. Record the current for 5-10 minutes or until a stable response is achieved. i. Wash out the compound with the external solution to observe reversibility.

- Data Analysis: a. Measure the current amplitude at specific voltages (e.g., +80 mV and -80 mV) before and after **GSK1702934A** application. b. Construct current-voltage (I-V) relationship plots. c. To determine the EC50, perform dose-response experiments with varying concentrations of **GSK1702934A** and fit the data to a Hill equation.



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Figure 3: Experimental workflow for whole-cell patch clamp.

Calcium Imaging

This protocol describes the measurement of intracellular calcium ($[Ca^{2+}]_i$) changes in response to **GSK1702934A** in cells expressing TRPC channels.

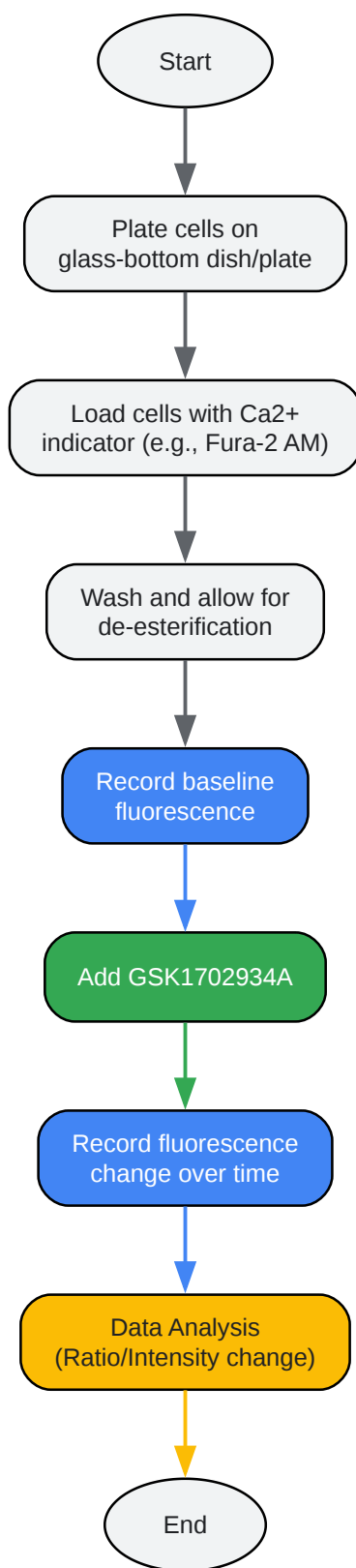
Materials:

- Cells expressing the TRPC channel of interest (e.g., HEK293-TRPC6, primary cardiomyocytes, or pulmonary artery smooth muscle cells)
- **GSK1702934A** (stock solution in DMSO)
- Fluorescent Ca^{2+} indicator (e.g., Fura-2 AM or Fluo-4 AM)
- Pluronic F-127
- Recording buffer (e.g., Hanks' Balanced Salt Solution with Ca^{2+} and Mg^{2+})
- Fluorescence microscope or plate reader equipped for ratiometric imaging (for Fura-2) or single-wavelength measurement (for Fluo-4)

Procedure:

- Cell Plating: Seed cells onto glass-bottom dishes or 96-well black-walled, clear-bottom plates 24-48 hours prior to the experiment.
- Dye Loading: a. Prepare a loading solution of the Ca^{2+} indicator (e.g., 2-5 μM Fura-2 AM or Fluo-4 AM) in recording buffer. Add Pluronic F-127 (0.02%) to aid in dye solubilization. b. Remove the culture medium from the cells and wash once with recording buffer. c. Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark. d. Wash the cells twice with recording buffer to remove excess dye and allow for de-esterification of the AM ester for at least 15 minutes.
- Imaging: a. Place the dish or plate on the microscope stage or in the plate reader. b. Acquire a stable baseline fluorescence for 1-2 minutes. c. Add **GSK1702934A** at the desired final concentration. d. Record the change in fluorescence intensity over time for 5-10 minutes.

- Data Analysis: a. For Fura-2, calculate the ratio of fluorescence emission at 510 nm with excitation at 340 nm and 380 nm. An increase in the 340/380 ratio indicates an increase in $[Ca^{2+}]_i$. b. For Fluo-4, measure the change in fluorescence intensity (F) relative to the baseline fluorescence (F0), expressed as F/F_0 . c. Quantify the peak response and the area under the curve to assess the magnitude and duration of the calcium influx.



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Figure 4: Experimental workflow for calcium imaging.

Conclusion

GSK1702934A is a powerful and selective pharmacological tool for the investigation of TRPC3 and TRPC6 channel function. Its ability to directly activate these channels provides a unique advantage in elucidating their specific contributions to the pathophysiology of various channelopathies. The data and protocols presented in this guide offer a solid foundation for researchers to design and execute experiments aimed at understanding and potentially targeting TRPC-mediated diseases.

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